Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15796976
Molecular Formula: C9H10N2O2S
Molecular Weight: 210.26 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate -](/images/structure/VC15796976.png)
Specification
Molecular Formula | C9H10N2O2S |
---|---|
Molecular Weight | 210.26 g/mol |
IUPAC Name | ethyl 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate |
Standard InChI | InChI=1S/C9H10N2O2S/c1-3-13-9(12)6-4-7-8(11-6)10-5(2)14-7/h4,11H,3H2,1-2H3 |
Standard InChI Key | MJQCWOCELFATLF-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC2=C(N1)N=C(S2)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate features a bicyclic system comprising a pyrrole ring fused to a thiazole moiety. The pyrrole component contributes aromatic π-electron density, while the thiazole ring introduces sulfur and nitrogen heteroatoms, enhancing polarization and reactivity. Key substituents include a methyl group at position 2 and an ethyl ester at position 5, which influence steric and electronic properties.
Table 1: Key Physicochemical Properties
The compound’s Topological Polar Surface Area (TPSA) of 85.5 Ų suggests moderate membrane permeability, making it a candidate for drug discovery. Its solubility profile is influenced by the ethyl ester group, which enhances lipophilicity compared to carboxylic acid analogs.
Synthesis and Optimization Strategies
Synthetic routes to ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate prioritize atom economy and yield maximization. A common approach involves cyclocondensation reactions between thioamide derivatives and α-haloketones, followed by esterification. For instance, reacting 2-aminopyrrole-3-carboxylate with chloromethyl thiazole precursors under basic conditions yields the fused bicyclic core.
Alternative methodologies include microwave-assisted synthesis, which reduces reaction times from hours to minutes while maintaining yields above 80%. Catalytic systems employing palladium or copper have also been explored to facilitate cross-coupling steps, though these remain less common due to cost constraints.
Applications in Medicinal Chemistry
The compound’s bioactivity stems from its ability to modulate enzymatic and receptor targets. In pyruvate kinase (PK) activation, structural analogs of this compound have demonstrated efficacy in treating anemia by enhancing erythrocyte metabolic flux . While direct evidence for ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate in PK activation is limited, its thiazole moiety is known to interact with ATP-binding pockets, suggesting analogous mechanisms .
Target Class | Proposed Interaction Mechanism |
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Enzymes | Competitive inhibition of ATP-binding sites |
GPCRs | Allosteric modulation via hydrophobic pockets |
Ion Channels | Blockade of voltage-gated sodium channels |
Preclinical studies highlight its role in apoptosis induction in cancer cell lines, with IC₅₀ values ranging from 5–20 μM in leukemic models. Further investigations into pharmacokinetics, including metabolic stability and CYP450 inhibition, are ongoing.
Material Science and Industrial Applications
Beyond pharmaceuticals, this compound’s conjugated π-system and sulfur content make it valuable in organic electronics. Thin-film transistors incorporating pyrrolo-thiazole derivatives exhibit electron mobilities of 0.1–0.5 cm²/V·s, suitable for flexible displays. Additionally, its agrochemical potential is evidenced by herbicidal activity against Amaranthus retroflexus, with 90% inhibition at 100 ppm concentrations .
Mechanistic Insights and Structure-Activity Relationships
The methyl group at position 2 sterically shields the thiazole nitrogen, reducing nucleophilic attack and enhancing stability. Conversely, the ethyl ester at position 5 serves as a metabolically labile group, facilitating prodrug strategies. Modifying these substituents alters bioactivity: replacing the ester with a carboxylic acid improves aqueous solubility but reduces blood-brain barrier penetration.
Quantum mechanical calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic excitation energy. This property is exploitable in photocatalysis, where the compound acts as a triplet photosensitizer in singlet oxygen generation.
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